molecular formula C6H8F2N2 B13014296 (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile

Cat. No.: B13014296
M. Wt: 146.14 g/mol
InChI Key: BZBBCVQRGCAWBT-WHFBIAKZSA-N
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Description

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and nitrile functional groups, along with two fluorine atoms on the cyclopentane ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired enantiomeric purity. For instance, the preparation might involve the use of Grignard reagents or organolithium compounds to introduce the amino and nitrile groups onto the cyclopentane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield oximes, while reduction of the nitrile group would produce primary amines .

Scientific Research Applications

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The fluorine atoms can also affect the compound’s lipophilicity and stability, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is unique due to the presence of both amino and nitrile groups on a cyclopentane ring with two fluorine atoms. This combination of functional groups and stereochemistry provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H8F2N2

Molecular Weight

146.14 g/mol

IUPAC Name

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile

InChI

InChI=1S/C6H8F2N2/c7-6(8)1-4(3-9)5(10)2-6/h4-5H,1-2,10H2/t4-,5-/m0/s1

InChI Key

BZBBCVQRGCAWBT-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1(F)F)N)C#N

Canonical SMILES

C1C(C(CC1(F)F)N)C#N

Origin of Product

United States

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